Lauroyl D-Arginate

Description

Properties

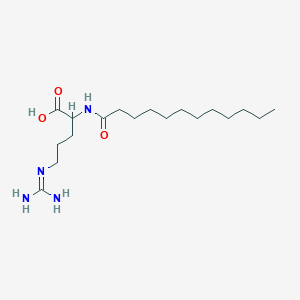

IUPAC Name |

5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKNGLLPGBHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391686 | |

| Record name | Lauroyl D-Arginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133849-37-3 | |

| Record name | Lauroyl D-Arginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization Research for Lauroyl Arginate

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Lauroyl Arginate is a multi-step process that primarily involves esterification and amidation reactions. nih.govearthwormexpress.com The process begins with the esterification of L-arginine with ethanol (B145695), which is then followed by an amidation reaction with lauroyl chloride. nih.govearthwormexpress.com

Esterification Processes in Lauroyl Arginate Synthesis

The initial step in the synthesis of Lauroyl Arginate is the esterification of the carboxyl group of L-arginine hydrochloride with ethanol. fao.orgfoodstandards.gov.au This reaction is typically facilitated by an esterification agent, such as thionyl chloride. earthwormexpress.comfao.orgfoodstandards.gov.au The heat generated during the reaction is often utilized to drive the process forward. fao.org

The reaction involves dispersing L-arginine hydrochloride in ethanol and then adding thionyl chloride in a drop-wise manner. google.com The resulting product of this esterification step is ethyl arginate dihydrochloride (B599025) (ethyl arginate 2HCl). fao.orgfoodstandards.gov.au

A detailed patent describes adding L-arginine to ethanol at room temperature, followed by the slow, controlled addition of thionyl chloride to manage the exothermic reaction, keeping the temperature at or below 25°C. google.com The reaction then proceeds for approximately 10 hours at 45°C. google.com After the reaction is complete, the ethanol is concentrated and dried under reduced pressure to yield ethyl arginate dihydrochloride. google.com

Amidation Reactions in Lauroyl Arginate Synthesis

The second key step is the amidation reaction, which involves the condensation of lauroyl chloride with the α-amino group of the previously synthesized ethyl arginate dihydrochloride. nih.govearthwormexpress.comfoodstandards.gov.au This reaction is carried out in an aqueous medium under controlled temperature and pH conditions. nih.gov

The process involves dissolving ethyl arginate dihydrochloride in distilled water and cooling the solution to between 5°C and 10°C. google.com The pH is then adjusted to a range of 7.0 to 8.0 using a sodium hydroxide (B78521) solution. google.com Lauroyl chloride and a sodium hydroxide solution are then added simultaneously to the mixture while maintaining the temperature between 7°C and 9°C and the pH between 7.2 and 7.5 for about two hours. google.com Some research indicates optimal amidation occurs at a temperature of 10–15°C and a pH of 6.7–6.9. nih.govyufenggp.com

The reaction of lauroyl chloride with water to form lauric acid is a significant side reaction that can reduce the yield and purity of the final product. google.com Controlling the pH and temperature of the reaction system is crucial to suppress this unwanted side reaction. google.com

Industrial Production Processes and Scalability Studies

The industrial production of Lauroyl Arginate, as patented by LAMIRSA, consists of the two primary synthesis steps followed by a filtration process. earthwormexpress.comfao.org After the amidation reaction, the resulting mixture is filtered, often using a press filter, to separate the final product. fao.orgfoodstandards.gov.au

The product obtained after filtration is a white solid with a water content of 11.5% to 18.6% and an active ingredient (Lauroyl Arginate) content of 71% to 81%. fao.org This product can be further dried to increase the active ingredient concentration to between 85% and 95%, with a water content of less than 5%. fao.org The manufacturing process has been validated according to Good Manufacturing Practices (GMP). fao.org

For scalability, research has explored optimizing the process to improve yield and purity on a commercial scale. One approach involves a "single pot" process to provide better control over reaction parameters like temperature and pH, leading to a higher quality and quantity of the product with easier isolation. google.com Another patented process focuses on reaction and extraction under organic solvent conditions to avoid product hydrolysis, reporting a molar yield of over 97% and a purity of over 97%. google.com

By-product Formation and Purity Control in Synthesis

Several by-products can be formed during the synthesis of Lauroyl Arginate, which can affect the purity of the final product. The primary by-products include Nα-lauroyl-L-arginine, lauric acid, and ethyl laurate. fao.orgfao.org Residual starting materials, such as L-arginine HCl and ethyl arginate 2HCl, can also be present as impurities. fao.orgfao.org

The formation of lauric acid is a notable side reaction resulting from the hydrolysis of lauroyl chloride in the aqueous reaction medium. google.com Quantum chemical computations have been used to study the hydrolysis of Lauroyl Arginate, which can proceed via two main pathways: cleavage of the amide bond to form L-arginine ethyl ester and lauric acid, or cleavage of the ester bond to yield Nα-lauroyl-L-arginine and ethanol. mdpi.com

Purity control is a critical aspect of the manufacturing process. The final product specifications set limits for these impurities. For instance, one specification allows for not more than 3% Nα-lauroyl-L-arginine, 5% lauric acid, 3% ethyl laurate, 1% L-arginine HCl, and 1% ethyl arginate 2HCl. fao.org High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the levels of these impurities. fao.org

To minimize by-product formation and enhance purity, various process optimizations have been investigated. One method involves reusing the aqueous phase from the reaction, which contains unreacted ethyl arginate dihydrochloride, for subsequent batches. google.com This recycling approach not only saves water but also increases the conversion rate of lauroyl chloride. google.com Another patented process utilizes cooling recrystallization to produce high-purity Lauroyl Arginate hydrochloride crystals. google.com

Table of Impurities and By-products in Lauroyl Arginate Synthesis

| By-product / Impurity | Typical Specification Limit | Analytical Method |

| Nα-Lauroyl-L-arginine | Not more than 3% fao.orgfao.org | HPLC fao.org |

| Lauric acid | Not more than 5% fao.org | HPLC fao.org |

| Ethyl laurate | Not more than 3% fao.orgfao.org | HPLC fao.org |

| L-Arginine HCl | Not more than 1% fao.org | HPLC fao.org |

| Ethyl arginate 2HCl | Not more than 1% fao.orgfao.org | HPLC fao.org |

| Other minor by-products | Ratio smaller than 1% fao.org | Not specified |

Advanced Analytical Techniques for Lauroyl Arginate Characterization and Monitoring

Chromatographic Methodologies

Chromatography stands as a cornerstone for the separation and quantification of Lauroyl Arginate and its related substances.

Reverse Phase High Performance Liquid Chromatography (RP-HPLC) for Quantification

Reverse Phase High Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the quantitative analysis of Lauroyl Arginate. springernature.com This method separates molecules based on their hydrophobicity, making it well-suited for a compound like LAE which possesses both a hydrophobic lauroyl chain and a hydrophilic arginine head group. springernature.com

In a typical RP-HPLC setup for LAE analysis, a non-polar stationary phase (like a C18 column) is used in conjunction with a polar mobile phase. sielc.comijpsonline.com The separation relies on the hydrophobic interactions between the lauroyl chain of the analyte and the stationary phase. springernature.com Elution is generally achieved by a gradient, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased, allowing for the sequential release of compounds with increasing hydrophobicity. springernature.com

Research has demonstrated the efficacy of RP-HPLC with UV detection for the quantification of LAE. nih.gov An analytical procedure developed for determining LAE migration from food packaging into food simulants reported a linear range from 1.10 to 25.00 mg kg⁻¹, with a limit of detection (LOD) of 0.33 mg kg⁻¹ and a limit of quantification (LOQ) of 1.10 mg kg⁻¹. nih.govresearchgate.net This method showcased high linearity (R² > 0.9886), accuracy (relative error < 1%), and precision (RSD < 3.6%). nih.govresearchgate.net For applications requiring higher sensitivity, such as pharmacokinetic studies, RP-HPLC methods with low limits of detection and quantification are essential. ajol.info

For Mass Spectrometry (MS) compatible applications, the mobile phase composition can be adapted, for instance, by replacing phosphoric acid with formic acid. sielc.com

Table 1: RP-HPLC Method Parameters for Lauroyl Arginate Quantification

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 1.10 to 25.00 mg kg⁻¹ | nih.govresearchgate.net |

| Linearity (R²) | > 0.9886 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.33 mg kg⁻¹ | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 1.10 mg kg⁻¹ | nih.govresearchgate.net |

| Accuracy (Relative Error) | < 1% | nih.govresearchgate.net |

| Precision (RSD) | < 3.6% | nih.govresearchgate.net |

| Retention Time | Approx. 4.3 min | fao.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/QTOF) for Identification and Migration Studies

For the definitive identification of Lauroyl Arginate and the investigation of its migration from materials like food packaging, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, is an invaluable tool. nih.govresearchgate.net This technique combines the separation power of LC with the high mass accuracy and resolution of a TOF mass spectrometer, allowing for the precise identification of known and unknown compounds. researchgate.netnih.gov

LC-MS(QTOF) has been successfully employed to analyze the migration of LAE from active food packaging into food simulants and actual foodstuffs like chicken breast fillets. nih.gov One study reported migration values of 0.94 ± 0.14 µg/g in 10% v/v ethanol (B145695) and 1.62 ± 0.70 µg/g in 95% v/v ethanol, and 0.93 ± 0.17 µg/g in chicken. nih.gov The high sensitivity and specificity of this method are crucial for detecting and quantifying such low levels of migration. nih.gov

Furthermore, LC-MS(QTOF) is instrumental in identifying non-intentionally added substances (NIAS), which can include impurities from the manufacturing process or degradation products. nih.govmdpi.com For instance, Nα-lauroyl-L-arginine (LAS), a hydrolysis product of LAE, can be identified using this technique. researchgate.net The ability to perform untargeted analysis makes LC-MS(QTOF) a critical component in the safety assessment of materials containing Lauroyl Arginate. nih.gov

Spectroscopic Approaches

Spectroscopic methods offer complementary information for the detection, quantification, and structural elucidation of Lauroyl Arginate.

UV-Vis Spectrophotometry for Detection and Quantification

UV-Vis spectrophotometry is a straightforward and accessible method for the detection and quantification of Lauroyl Arginate. longdom.org This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. longdom.org The amount of light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law. longdom.org

A common approach for LAE quantification involves the formation of an ionic pair. nih.govresearchgate.net LAE, being a cationic surfactant, can form a complex with an inorganic species like tetrathiocyanatocobaltate(II) ([Co(SCN)₄]²⁻). nih.govresearchgate.net This complex can then be extracted into an organic solvent and its absorbance measured using a UV-Vis spectrophotometer. nih.govresearchgate.net This method has been shown to provide similar analytical characteristics to HPLC-UV, with a linear range of 1.10 to 25.00 mg kg⁻¹. nih.govresearchgate.net The selection of the detection wavelength is critical; for some methods, a wavelength of 220 nm has been used. ijpsonline.com

Table 2: UV-Vis Spectrophotometry Method Validation

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | 0.9990 | researchgate.net |

| Accuracy (% Recovery) | 98.73% - 102.03% | researchgate.net |

| Precision (%RSD) | < 2.0% | researchgate.net |

| Limit of Detection (LOD) | 0.469 - 0.709 mg/ml | researchgate.net |

| Limit of Quantification (LOQ) | 1.408 - 2.127 mg/ml | researchgate.net |

Infrared (IR) Microscopy for Structural Analysis

Infrared (IR) microscopy is a powerful technique for probing the structural characteristics of Lauroyl Arginate. mdpi.com By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which provides a "fingerprint" of the molecule's vibrational modes. mdpi.com This allows for the identification of specific functional groups and can be used to study changes in molecular structure, such as those occurring during hydrolysis. mdpi.com

In a study investigating the stability of LAE, IR microscopy was used to compare the spectra of a freshly prepared LAE solution with one that had been stored. mdpi.com The analysis, supported by theoretical spectra from DFT computations, confirmed that LAE undergoes hydrolysis, leading to the formation of Nα-lauroyl-l-arginine (LAS). mdpi.com This demonstrates the utility of IR microscopy in analyzing the chemical integrity and degradation pathways of Lauroyl Arginate. mdpi.com

Electrophoretic and Calorimetric Techniques for Interaction Studies

Understanding the interactions of Lauroyl Arginate with other molecules is crucial for its application in complex systems. Electrophoretic and calorimetric techniques provide valuable insights into these interactions.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions. researchgate.net It has been used to study the binding of LAE to various biopolymers. researchgate.net For instance, ITC measurements have shown a strong, exothermic binding interaction between the cationic LAE and anionic biopolymers like pectin (B1162225) and carrageenan, driven by electrostatic attraction. researchgate.netresearchgate.net These studies are essential for understanding how LAE will behave in food matrices and other complex formulations. researchgate.net

Electrophoretic techniques, such as microelectrophoresis, can be used to determine the surface charge of particles and how it is affected by the adsorption of surfactants like LAE. researchgate.net By measuring the electrophoretic mobility, researchers can gain information about the electrostatic interactions between LAE and other components in a system. acs.org For example, these techniques have been used to study the interaction of LAE with λ-carrageenan. researchgate.net

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Lauroyl Arginate | LAE |

| Ethyl Lauroyl Arginate | LAE |

| Nα-lauroyl-l-arginine | LAS |

| Tetrathiocyanatocobaltate(II) | [Co(SCN)₄]²⁻ |

| Acetonitrile | MeCN |

| Formic Acid | - |

| Phosphoric Acid | - |

| Lauric Acid | - |

| Arginine | - |

| Pectin | - |

Microelectrophoresis for Surface Charge Interactions

Microelectrophoresis is a key technique used to investigate the surface charge properties of particles and molecules in a liquid medium. For Lauroyl Arginate, a cationic surfactant, this method is particularly valuable for characterizing its electrostatic interactions with anionic components, which is critical in complex environments like food matrices. researchgate.net

In a notable study, microelectrophoresis was employed to analyze the interactions between the cationic surfactant Lauric Arginate (LAE) and an anionic biopolymer, high methoxyl pectin (HMP). researchgate.net The principle of this technique involves applying an electric field to a solution containing charged particles and measuring their velocity. This velocity is used to calculate the zeta potential (ζ-potential), which is an indicator of the magnitude of the electrostatic charge at the particle's surface.

Research Findings:

The initial zeta potential of pectin particles was highly negative.

Upon the incremental addition of cationic LAE, the zeta potential of the pectin molecules systematically changed.

As LAE was added, the negative charge of the pectin was neutralized by the adsorption of the positively charged LAE molecules onto its surface, a process driven by strong electrostatic attraction. researchgate.netmdpi.com

A charge-neutral complex was formed at a specific LAE-to-pectin ratio, indicating the point of complete surface charge neutralization.

Further addition of LAE beyond this point led to a reversal of the surface charge, with the complexes becoming progressively more positive.

This application of microelectrophoresis demonstrates its utility in mapping the electrostatic binding between Lauroyl Arginate and other charged species, confirming that their interaction is primarily governed by electrostatic attraction. researchgate.net This understanding is fundamental for controlling the stability and functionality of systems containing LAE and anionic biopolymers. scirp.org

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that directly measures the heat changes associated with intermolecular interactions. malvernpanalytical.com It has become a "gold standard" for studying the binding of small molecules, like Lauroyl Arginate, to macromolecules or other surfaces. uzh.ch A single ITC experiment can provide a complete thermodynamic profile of a binding event, including the binding affinity (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.com

The technique works by titrating a solution of one component (the ligand, e.g., LAE) into a solution of the other component (the macromolecule, e.g., pectin) in a highly sensitive calorimeter. malvernpanalytical.com The heat released or absorbed upon binding is measured, providing direct insight into the thermodynamic forces driving the interaction. malvernpanalytical.comnih.gov

Research Findings: Studies utilizing ITC have provided detailed thermodynamic data on the interactions between Ethyl Lauroyl Arginate (LAE) and anionic biopolymers like pectin. researchgate.net

Binding Enthalpy (ΔH): The interaction between LAE and pectin was found to be exothermic, meaning heat was released during the binding process. This exothermic nature is characteristic of strong electrostatic attractions between the positively charged LAE and the negatively charged pectin. researchgate.net

Binding Stoichiometry (n): ITC determines the ratio at which the molecules interact. The amount of LAE bound per unit of pectin was observed to decrease as the initial pectin concentration increased. researchgate.net

Temperature Dependence: The binding was also found to be temperature-dependent, with the amount of LAE bound per gram of pectin decreasing as the temperature increased from 15°C to 40°C. researchgate.net

These ITC experiments confirm that the primary driving force for the LAE-pectin interaction is electrostatic attraction. researchgate.net The data obtained is crucial for understanding how environmental factors like concentration and temperature affect the formation and stability of LAE-biopolymer complexes.

| Parameter | Finding | Significance |

| Binding Enthalpy (ΔH) | Exothermic (heat released) | Indicates a strong, energetically favorable electrostatic attraction between cationic LAE and anionic pectin. researchgate.net |

| Binding Stoichiometry (n) | Decreased with increasing pectin concentration | Shows that the ratio of binding is dependent on the availability of binding sites. researchgate.net |

| Temperature Effect | Binding decreased with increasing temperature | Suggests that the interaction is less favorable at higher temperatures. researchgate.net |

| Driving Force | Primarily electrostatic attraction | Confirms the fundamental nature of the interaction between LAE and oppositely charged polymers. researchgate.net |

Sample Preparation Techniques for Diverse Matrices

The effective analysis of Ethyl Lauroyl Arginate (LAE) requires robust sample preparation methods tailored to the specific matrix in which it is found. foodstandards.gov.aufoodstandards.gov.au The complexity of matrices such as foods or packaging materials necessitates different extraction and clean-up procedures to ensure accurate quantification, typically by methods like Reverse Phase High Performance Liquid Chromatography (RP-HPLC). foodstandards.gov.au

Preparation from Food Matrices: The nature of the food matrix dictates the sample preparation strategy. foodstandards.gov.aufoodstandards.gov.au

Liquid Foods (e.g., Beverages): Sample preparation may involve simple dilution with an appropriate solvent or mobile phase, followed by filtration to remove particulate matter before injection into the HPLC system.

Semi-Solid and Solid Foods (e.g., Cheese, Meat Products): These matrices require more extensive preparation. A typical procedure involves:

Homogenization of the sample to ensure uniformity.

Extraction of LAE using a suitable solvent system. The choice of solvent depends on the food's composition (e.g., fat, protein content).

Centrifugation or filtration to separate the liquid extract from solid food components.

A potential clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds before analysis.

For microbiological analysis of LAE's efficacy on meat, a sample portion (e.g., 25g) is taken from the surface, diluted in sterile saline, and then processed for bacterial enumeration. researchgate.net

Preparation from Packaging Materials: LAE can be incorporated into various packaging materials to provide antimicrobial properties. mdpi.com

Surface-Coated Films: To test the activity of LAE-coated films, the material is used to package a food product (e.g., raw beef). researchgate.net Sample preparation then involves analyzing the food itself, as described above, to measure the reduction in microbial growth. researchgate.net

Incorporation into Polymer Matrices: LAE has been incorporated into matrices like low-density polyethylene (B3416737) (LDPE) and polystyrene (PS) pads. mdpi.com Preparation for antimicrobial testing involved dissolving LAE in sterilized water, sometimes with the aid of an orbital shaker, to create stock solutions from which serial dilutions are made for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) evaluations. mdpi.com For PS pads, LAE was applied either by spraying or by immersing the pads in an aqueous LAE solution. mdpi.com

The selection of an appropriate sample preparation technique is a critical first step for any reliable analytical or microbiological assessment of Lauroyl Arginate in its various applications.

Mechanistic Elucidation of Antimicrobial Action of Lauroyl Arginate

Cellular and Subcellular Targets of Antimicrobial Activity

The antimicrobial efficacy of Lauroyl Arginate stems from its ability to target and compromise fundamental structures of microbial cells, primarily the cell membrane and its associated functions. As a cationic surfactant, its positively charged arginine head group is electrostatically attracted to the negatively charged components of bacterial cell surfaces. mdpi.comwikipedia.org

Lauroyl Arginate's primary mode of action involves the disruption of the bacterial cell membrane. researchgate.netasm.orgmdpi.com Its amphiphilic nature, possessing both a hydrophilic arginine head and a hydrophobic lauric acid tail, facilitates its insertion into the lipid bilayer of the cell membrane. frontiersin.org This insertion disrupts the structural integrity of the membrane, leading to a significant increase in its permeability. atamanchemicals.comnih.govearthwormexpress.com

Studies using flow cytometry and fluorescent nucleic acid dyes have demonstrated this effect. For instance, when Salmonella typhimurium was exposed to Lauroyl Arginate at its minimum inhibitory concentration (MIC), up to 94% of the population was stained with propidium (B1200493) iodide, a dye that only penetrates damaged membranes. foodstandards.gov.au Similarly, 43% of Staphylococcus aureus cells were stained with propidium iodide under similar conditions. foodstandards.gov.au This indicates a profound alteration of membrane permeability, a key step in its antimicrobial action. foodstandards.gov.au Further research has confirmed that Lauroyl Arginate causes notable changes in the ultrastructure and morphology of bacterial cells, such as distortion and dimpling. nih.gov

Research Findings on Lauroyl Arginate's Effect on Bacterial Cell Membranes

| Bacterium | Observed Effect | Methodology |

|---|---|---|

| Escherichia coli O157:H7 | Remarkable changes in ultrastructure and morphology, including distorted and dimpled cells. nih.gov | Scanning Electron Microscopy and Transmission Electron Microscopy |

| Listeria monocytogenes | Membrane leakage. earthwormexpress.com | Not specified |

| Brochothrix thermosphacta | Intracytoplasmic coagulation. nih.gov | Scanning Electron Microscopy and Transmission Electron Microscopy |

| Salmonella Rissen | Membrane leakage. earthwormexpress.com | Not specified |

| Yersinia enterocolitica | Increased membrane permeability. nih.gov | Flow Cytometry |

| Lactobacillus plantarum | Increased membrane permeability. nih.gov | Flow Cytometry |

The disruption of the cell membrane directly leads to the leakage of essential intracellular components. nih.govearthwormexpress.com This includes the release of ions, such as potassium, as well as larger molecules like proteins and nucleic acids. frontiersin.orgfoodstandards.gov.au The loss of these vital cytoplasmic materials disrupts normal cellular metabolism and ultimately leads to cell death. frontiersin.org While Lauroyl Arginate effectively inhibits the growth of microbial populations, it has been observed that it does not cause cell lysis under the conditions studied. atamanchemicals.com Instead, it leads to intracytoplasmic coagulation and the formation of cell debris. nih.govearthwormexpress.com

Cytoplasmic Effects and Intracellular Component Leakage

Inhibition of Microbial Growth and Viability Mechanisms

Lauroyl Arginate exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. atamanchemicals.comcanada.camdpi.com

Lauroyl Arginate is highly effective against a variety of Gram-positive bacteria. atamanchemicals.comcanada.camdpi.com The cell walls of Gram-positive bacteria are generally more susceptible to the action of cationic surfactants. nih.gov Research has demonstrated its efficacy against pathogens such as Staphylococcus aureus and Listeria monocytogenes. atamanchemicals.comfoodstandards.gov.au The mechanism of action remains consistent, focusing on the disruption of the cell membrane and subsequent loss of cellular contents and function. earthwormexpress.com

Lauroyl Arginate also demonstrates significant efficacy against Gram-negative bacteria, which possess an additional outer membrane. atamanchemicals.comcanada.camdpi.com It has been shown to be effective against organisms like Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. atamanchemicals.comasm.org The initial interaction involves the crossing of the outer membrane, followed by the disruption of the inner cytoplasmic membrane, leading to the same cascade of events seen in Gram-positive bacteria: increased permeability, loss of membrane potential, and leakage of intracellular components. wikipedia.orgnih.gov

Minimum Inhibitory Concentrations (MIC) of Lauroyl Arginate Against Various Bacteria

| Bacterium | Gram Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | Positive | 8 foodstandards.gov.au |

| Listeria monocytogenes | Positive | 12-100 researchgate.net |

| Salmonella typhimurium ATCC 14028 | Negative | 32 foodstandards.gov.au |

| Escherichia coli | Negative | Not specified atamanchemicals.com |

| Pseudomonas aeruginosa | Negative | Not specified asm.org |

Antifungal and Anti-Yeast Mechanisms

Lauroyl Arginate (LAE), a cationic surfactant derived from lauric acid and L-arginine, demonstrates potent antifungal and anti-yeast activity through its ability to disrupt cellular integrity. nih.govnih.gov Its primary mode of action targets the cytoplasmic membrane of fungal and yeast cells. researchgate.net The positively charged guanidine (B92328) group of the LAE molecule interacts with the negatively charged components of the cell membrane, leading to a disturbance of the membrane's potential and structural integrity. mdpi.comwikipedia.org

This interaction increases the permeability of the cell membrane, a critical factor in its fungicidal effect. nih.govnih.gov Studies on Penicillium expansum have shown that exposure to LAE leads to increased membrane permeability and a subsequent decrease in cell integrity. nih.gov Electron microscopy has confirmed that LAE stress causes significant morphological changes, including the roughening of fungal spores and leakage of intracellular contents. researchgate.net This disruption prevents the normal functioning of the cell and ultimately leads to cell death. nih.gov

Furthermore, research indicates that LAE can induce oxidative stress within fungal cells. nih.govresearchgate.net In studies involving Penicillium expansum, LAE treatment was shown to enhance the activity of oxidative stress-related enzymes like peroxidase and superoxide (B77818) dismutase. nih.gov This suggests that beyond direct membrane damage, LAE also triggers internal cellular stress mechanisms that contribute to its antifungal action. The generation of intracellular reactive oxygen species (ROS) is considered a key part of its antimicrobial mechanism. spgykj.com

The efficacy of Lauroyl Arginate against various fungal and yeast species has been quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the substance that prevents visible growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauroyl Arginate Against Various Fungi and Yeasts

| Fungus/Yeast Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Penicillium expansum | 32 | nih.gov |

| Saccharomyces cerevisiae | 35 | frontiersin.org |

| Zygosaccharomyces bailii | 62.5 | frontiersin.org |

| Candida albicans | 112.5 | frontiersin.org |

| Alternaria alternata | 200 | frontiersin.org |

| Botrytis cinerea | 400 | frontiersin.org |

| Penicillium italicum | 400 | frontiersin.org |

Anti-Biofilm Formation and Detachment Mechanisms

Lauroyl Arginate exhibits significant efficacy in both preventing the formation of biofilms and disrupting established ones through several interconnected mechanisms.

Inhibition of Initial Bacterial Adhesion and Biofilm Development

The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. mdpi.com Lauroyl Arginate interferes with this critical stage. As a cationic surfactant, it can adsorb to surfaces, altering their physicochemical properties, such as hydrophobicity. This modification can block the initial stages of microbial adhesion. mdpi.com

Research on Pseudomonas aeruginosa has demonstrated that LAE, at sub-growth inhibitory concentrations, effectively inhibits biofilm formation under both static and flow conditions. nih.govnih.gov By preventing the initial attachment, LAE effectively halts the entire biofilm development cascade, from microcolony formation to the maturation of the complex biofilm structure. nih.govabingredients.com

Induction of Biofilm Detachment and Dispersion

Lauroyl Arginate is also capable of acting on pre-established biofilms, inducing their detachment and dispersion. mdpi.com Studies have shown that treating mature biofilms with LAE, particularly at sub-growth inhibitory concentrations, leads to a significant reduction in biofilm mass. mdpi.comresearchgate.net This process is distinct from simple killing of the embedded cells; it involves the active dispersal of the biofilm structure. mdpi.com The mechanism is partly attributed to LAE's surfactant properties, which can weaken the extracellular polymeric substance (EPS) matrix that holds the biofilm together. nih.gov This dispersal mechanism is often more effective at lower concentrations, as higher, bactericidal concentrations may kill the sessile bacteria but leave their debris and the biofilm matrix attached to the surface. mdpi.com

Modulation of Bacterial Motility (e.g., Twitching Motility)

A key mechanism behind LAE-induced biofilm dispersion is its ability to modulate bacterial motility. mdpi.com Specifically, in Pseudomonas aeruginosa, LAE treatment has been shown to enhance twitching motility. nih.govresearchgate.net Twitching motility is a form of surface translocation mediated by type IV pili, which allows bacteria to move across surfaces. wikipedia.org An increase in twitching motility is antagonistic to the sessile lifestyle of a biofilm and promotes the dispersal of cells from the colony. researchgate.netnih.gov By stimulating this movement, LAE encourages bacteria to leave the biofilm, contributing to its breakdown. mdpi.com This effect is particularly noted under iron-limiting conditions created by the compound. nih.gov

Role of Metal Ion Chelation (e.g., Iron) in Biofilm Inhibition

The anti-biofilm activity of Lauroyl Arginate against certain bacteria is significantly linked to its ability to chelate metal ions, particularly iron. nih.govfrontiersin.org Iron is a crucial micronutrient and signaling molecule for bacterial biofilm development. researchgate.netsci-hub.se LAE molecules contain donor groups (carbonyl and guanidine groups) that can form chelate complexes with both ferrous (Fe2+) and ferric (Fe3+) iron. nih.govmdpi.com

By chelating iron, LAE creates an iron-limiting or starvation environment for the bacteria. nih.govnih.gov In response to this iron starvation, bacteria like P. aeruginosa alter their gene expression, up-regulating genes associated with iron acquisition and down-regulating iron storage genes. nih.govnih.govsci-hub.se This genetic response blocks the iron-dependent signals necessary for biofilm development and, as mentioned previously, enhances twitching motility, which is a characteristic phenotype of iron-starved P. aeruginosa. nih.govresearchgate.net Therefore, the chelation of iron is a primary mechanism through which LAE inhibits biofilm formation and promotes its dispersion. frontiersin.org

Intracellular Biochemical Perturbations

The disruption of the cell membrane by Lauroyl Arginate leads to profound intracellular biochemical perturbations. Once the membrane's integrity is compromised, a cascade of events ensues, leading to metabolic disruption and cell death. wikipedia.org

A primary consequence of membrane damage is the uncontrolled leakage of essential intracellular components. abingredients.com Studies have documented the release of potassium ions (K+), proteins, nucleic acids, and adenosine (B11128) triphosphate (ATP) from microbial cells following exposure to LAE. nih.govnih.gov For example, treatment of Listeria monocytogenes with LAE resulted in a significant decrease in intracellular ATP levels and a substantial increase in extracellular nucleic acids and proteins, indicating severe membrane damage. spgykj.com

Furthermore, LAE treatment induces oxidative stress within the microbial cell. nih.govspgykj.com This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. nih.govfrontiersin.org The increase in intracellular ROS levels has been observed in both bacteria and fungi upon exposure to LAE. nih.govspgykj.com The connection between LAE's bactericidal activity and oxidative stress is supported by findings that the presence of antioxidants can reduce its inactivation efficacy. frontiersin.org This dual action of causing membrane leakage and inducing oxidative stress creates an inhospitable intracellular environment, disrupting normal metabolic functions and leading to cell death. nih.govabingredients.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lauroyl D-Arginate |

| Lauric Acid |

| L-Arginine |

| Nα-lauroyl-L-arginine |

| Arginine ethyl ester |

| Ornithine |

| Urea (B33335) |

| Peroxidase |

| Superoxide Dismutase |

| Deferoxamine |

| Glutathione (B108866) |

| Ascorbic acid |

| N-acetyl-L-cysteine |

| Natamycin |

| Alginate |

| PslG |

| cis-2-decenoic acid |

Impact on Intracellular ATP Levels

Adenosine triphosphate (ATP) is the primary energy currency of all living cells, vital for powering metabolic processes. A key aspect of Lauroyl Arginate's antimicrobial mechanism is its profound impact on the intracellular ATP concentration of bacteria.

The primary action of LAE is to compromise the integrity of the cytoplasmic membrane. researchgate.netwikipedia.org This disruption leads to the leakage of essential intracellular components, including ions, proteins, nucleic acids, and crucially, ATP. researchgate.net The loss of membrane potential and the subsequent efflux of ATP rapidly deplete the cell's energy stores, hindering its ability to perform essential functions and leading to metabolic collapse. upf.edu

Research has quantified this effect, demonstrating a significant reduction in intracellular ATP levels upon exposure to LAE. For instance, a study on Listeria monocytogenes revealed a dramatic decrease in cellular ATP after a short treatment period. This rapid depletion underscores the swift and potent action of LAE on bacterial energy metabolism. spgykj.com Another study noted that the combination of LAE with cinnamon oil led to an increase in extracellular ATP, providing further evidence of leakage from the compromised cell membrane of L. monocytogenes. researchgate.net

Table 1: Effect of Lauroyl Arginate (LAE) Treatment on Intracellular ATP in Listeria monocytogenes

| Parameter | Treatment Conditions | Observation | Reference |

|---|---|---|---|

| Intracellular ATP Level | 40 µg/mL LAE for 10 min | 92.40% decrease compared to control | spgykj.com |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

Beyond disrupting the cell membrane and depleting ATP, Lauroyl Arginate induces a state of severe oxidative stress within microbial cells by promoting the generation of Reactive Oxygen Species (ROS). frontiersin.orgyufenggp.com Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to neutralize these reactive molecules with its antioxidant defenses, leading to widespread damage to cellular components. najah.edu

The antimicrobial activity of LAE is directly linked to this induced oxidative stress. frontiersin.orgyufenggp.com Excessive ROS can cause irreversible oxidative damage to vital macromolecules such as DNA, lipids, and proteins, disrupting their normal functions and contributing to cell death. frontiersin.org Studies have demonstrated a significant increase in intracellular ROS levels in bacteria following treatment with LAE. spgykj.com

The critical role of oxidative stress in LAE's mechanism has been confirmed through studies using antioxidants. When bacteria such as Escherichia coli O157:H7 and Listeria innocua were treated with LAE in the presence of antioxidants like glutathione and ascorbic acid, the antimicrobial efficacy of LAE was significantly diminished. frontiersin.orgyufenggp.com This demonstrates that the generation of ROS is a core component of its bactericidal action. frontiersin.orgyufenggp.com Further research on L. monocytogenes also showed that the antioxidants glutathione and N-acetyl-L-cysteine could markedly reduce the antibacterial activity of LAE. spgykj.com

Moreover, LAE has been shown to be more potent in generating oxidative stress compared to other membrane-active antimicrobials like polymyxin (B74138) B. asm.orgasm.org This novel oxidative stress pathway enhances the activity of LAE beyond simple membrane damage. asm.orgasm.org

Interactions of Lauroyl Arginate with Biological and Engineered Macromolecules and Interfaces

Interaction with Biopolymers and Macromolecules

The positively charged headgroup of Lauroyl Arginate facilitates strong binding to negatively charged biopolymers, influencing their structure and function. mdpi.commdpi.com

Lauroyl Arginate demonstrates a strong affinity for anionic biopolymers such as pectin (B1162225) and cellulose (B213188) through electrostatic attraction. mdpi.comnih.gov Isothermal titration calorimetry (ITC) and microelectrophoresis (ME) measurements have confirmed the binding of Lauroyl Arginate to pectin. nih.gov This interaction is exothermic and results in the formation of either soluble or insoluble complexes, depending on the specific concentrations of the surfactant and the biopolymer. nih.gov The binding capacity of Lauroyl Arginate to pectin is influenced by both the concentration of pectin and the temperature. For instance, the amount of Lauroyl Arginate bound per gram of pectin decreases as the pectin concentration increases. nih.gov Similarly, an increase in temperature can also lead to a reduction in the amount of bound surfactant. nih.gov This electrostatic binding is a key factor in the formation of complexes with anionic cellulose molecules as well. researchgate.net

Table 1: Influence of Pectin Concentration and Temperature on Lauroyl Arginate (LAE) Binding

| Pectin Concentration (wt%) | LAE Bound (g/g of pectin) | Temperature (°C) | LAE Bound (g/g of pectin) |

|---|---|---|---|

| 0.05 | 1.5 | 15 | 1.7 |

| 0.5 | 0.5 | 40 | 1.3 |

Data sourced from isothermal titration calorimetry (ITC) measurements. nih.gov

Lauroyl Arginate readily forms complexes with various polysaccharides and proteins, primarily through electrostatic interactions. frontiersin.orgresearchgate.net Studies involving high methoxyl pectin (HMP) and pea protein isolate (PPI) have shown that Lauroyl Arginate can participate in the formation of ternary complexes. nih.gov These complexes are stabilized by both hydrogen bonding and electrostatic attraction. nih.gov The formation of these complexes can alter the physical state of the components; for example, within these complexes, other molecules like curcumin (B1669340) can be maintained in a non-crystallized state. nih.gov

Similarly, Lauroyl Arginate interacts with proteins, forming complexes driven by the electrostatic attraction between the cationic surfactant and negatively charged protein molecules. mdpi.com The extent of this complex formation depends on factors like the type and concentration of both the surfactant and the protein, as well as the pH and ionic strength of the medium. mdpi.com While initial binding occurs at specific sites, higher concentrations of the surfactant can lead to the formation of larger aggregates. mdpi.com

The interaction of Lauroyl Arginate with biopolymers can significantly alter the surface properties of the resulting systems. In fish gelatin films, the incorporation of Lauroyl Arginate leads to an increase in surface tension. core.ac.uk This is attributed to the interactions between the fish gelatin molecules and the cationic surfactant. core.ac.uk This interaction can also have an antiplasticizing effect, resulting in films that are stronger and more flexible. core.ac.uk The high water solubility of Lauroyl Arginate also contributes to an increase in the solubility of these biopolymeric films. core.ac.uk

Complex Formation with Polysaccharides and Proteins

Interaction with Nanoparticles and Colloidal Systems

Lauroyl Arginate's ability to adsorb onto surfaces extends to engineered nanomaterials, where it can be used to modify their properties for specific applications. mdpi.com

Lauroyl Arginate electrostatically interacts with negatively charged cellulose nanocrystals (CNCs), leading to surface modification and inducing aggregation. mdpi.com This interaction is leveraged to improve the stability of foams and emulsions. mdpi.commdpi.com The adsorption of Lauroyl Arginate onto CNC surfaces can hydrophobize the nanoparticles, enhancing their ability to stabilize oil-in-water Pickering emulsions. frontiersin.orgacs.org The stability and droplet size of these emulsions can be controlled by adjusting the amount of Lauroyl Arginate used. acs.org The mechanism of stabilization is complex, depending on the type of complex formed, whether the surfactant adsorbs as individual molecules or as micelles, and the presence of free surfactant in the aqueous phase. acs.org This synergistic effect between Lauroyl Arginate and CNCs enhances surface activity beyond that of the surfactant alone, particularly at low concentrations. mdpi.com

Table 2: Effect of Lauroyl Arginate (LAE) on the Surface Tension of Cellulose Nanocrystal (CNC) Suspensions

| LAE Concentration (wt%) | System | Equilibrium Surface Tension (mN/m) |

|---|---|---|

| 0.006 | Pure LAE | 48 |

| 0.006 | LAE + 0.3 wt% cCNC | 40 |

cCNC refers to carboxylated cellulose nanocrystals. ikifp.edu.pl

Lauroyl Arginate can be physically adsorbed onto the surface of nano-montmorillonite (NMMT), a type of clay nanoparticle. scirp.org This adsorption is confirmed by spectroscopic methods, which show the presence of Lauroyl Arginate's characteristic chemical groups on the NMMT surface. scirp.org The addition of Lauroyl Arginate alters the morphology of the NMMT particles, causing them to form more regularly stacked, hexagonal platelet-like structures. scirp.org This surface modification improves the emulsification and structural stability of the NMMT particles, which can then be used as food-grade Pickering emulsion stabilizers. scirp.org The hydrophobic modification of NMMT by Lauroyl Arginate also leads to a significant reduction in the interfacial tension with oil. scirp.org

Surface Activity and Aggregation Behavior in Aqueous Solutions

Surface Tension Isotherms and Critical Micelle Concentration (CMC) Studies

Ethyl Lauroyl Arginate is a cationic surfactant that exhibits pronounced surface activity, significantly lowering the surface tension of aqueous solutions. mdpi.com The critical micelle concentration (CMC) is a key parameter characterizing the aggregation behavior of surfactants. For LAE, a range of CMC values has been reported, with discrepancies often attributed to the purity of the sample and the presence of hydrolysis byproducts. mdpi.commdpi.com Reported values include 1.0–1.1 mmol/dm³, approximately 1 mmol/L, and higher values ranging from 2.4 mM to 6 mM. mdpi.comikifp.edu.plnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The surface tension at the CMC (σCMC) is notably low for a cationic surfactant, measured to be between 25 and 26.4 mN/m. mdpi.comresearchgate.net This low value is more akin to that of nonionic or Gemini surfactants and suggests the formation of highly surface-active species, such as heterodimers, at the interface. mdpi.comresearchgate.net

| CMC Value | σCMC (mN/m) | Reference |

|---|---|---|

| 1.0–1.1 mmol/dm³ | 25 | mdpi.comresearchgate.net |

| ~1 mmol/L | Not Reported | mdpi.comikifp.edu.pl |

| 4.5 mM | 26.4 | mdpi.comresearchgate.net |

| 2.4 mM | ~26 | mdpi.comresearchgate.net |

| 0.18–0.21% (w/v) (~4.3-5.0 mM) | Not Reported | nih.gov |

| 4.9 mM | Not Reported | researchgate.netwikipedia.org |

| 6 mM | Not Reported | mdpi.com |

Surface Dilational Viscoelastic Moduli and Transport Mechanisms

The dynamic behavior of LAE at interfaces has been studied using the oscillating drop method to determine surface dilational viscoelastic properties. researchgate.net The real part of the surface dilational modulus for LAE solutions generally follows a diffusional transport mechanism, where the transport of surfactant molecules to and from the interface is governed by diffusion. mdpi.comresearchgate.netnih.gov

A key observation is the nonlinear response of the surface tension when the interface is subjected to oscillations, particularly at LAE concentrations near and above the CMC. mdpi.comresearchgate.netnih.gov This nonlinearity is attributed to two main factors: the presence of micelles in the bulk solution and the reorganization of the interfacial layer itself. mdpi.comresearchgate.netnih.gov In mixed systems, such as LAE with carboxylated cellulose nanocrystals (cCNC), the surface rheology is further modified. The addition of electrolytes like sodium chloride can lead to a two-fold increase in surface dilational elasticity. mdpi.com Conversely, the introduction of concentrated urea (B33335) to LAE-cCNC mixtures results in a low elastic modulus, indicating a more viscous, less elastic interfacial layer. mdpi.comresearchgate.net

Formation of Micelles and Interfacial Layer Reorganization

As a surfactant, Ethyl Lauroyl Arginate undergoes self-assembly in aqueous solutions to form micelles above its critical micelle concentration (CMC). nih.gov The formation of these aggregates is a fundamental aspect of its behavior in solution. The presence of these micelles in the bulk phase is a primary reason for the nonlinear response of surface tension observed in dynamic interfacial studies. mdpi.comresearchgate.netnih.gov

The other contributing factor to this nonlinearity is the reorganization of the adsorbed surfactant molecules within the interfacial layer. mdpi.comresearchgate.netnih.gov This suggests that the arrangement of LAE molecules at the air-water interface is complex and can change under dynamic perturbations. The unusually low surface tension value at the CMC (σCMC) also points towards a highly efficient and dense packing at the interface, possibly involving structures more complex than simple monomers, such as dimers. mdpi.comresearchgate.net Furthermore, in the presence of macromolecules like cellulose nanocrystals, a phenomenon known as polymer-induced micellization can occur, further influencing the aggregation behavior of LAE. mdpi.com

Heterodimer Formation and Electrostatic Interactions in Solution

A crucial aspect of Lauroyl Arginate's chemistry in aqueous solution is its tendency to hydrolyze. mdpi.com LAE can decompose into other surface-active compounds, primarily Nα-lauroyl–l-arginine (LAS) and dodecanoic acid (also known as lauric acid). ikifp.edu.plmdpi.comresearchgate.netnih.gov This inherent instability means that LAE solutions are multicomponent systems. mdpi.com

These hydrolysis products can interact with unhydrolyzed LAE molecules to form highly surface-active heterodimers, such as the LAE-dodecanoate anion or LAE-LAS pairs. mdpi.comresearchgate.netnih.gov The existence and stability of these dimers are supported by quantum mechanical density functional theory (DFT) computations and molecular dynamics simulations. mdpi.comresearchgate.netnih.gov The LAE-dodecanoate heterodimer is particularly stable, bound by both hydrophobic interactions between the two alkyl chains and strong electrostatic attraction between the cationic LAE and the anionic dodecanoate (B1226587). mdpi.com This dimer can be further stabilized by hydrogen bonds. mdpi.comresearchgate.netnih.gov The interaction between LAE and the zwitterionic LAS to form a heterodimer is electrostatically weaker but can also be stabilized through hydrogen bonding. mdpi.com The formation of these heterodimers is a key hypothesis to explain the exceptionally low surface tension at the CMC observed for LAE. mdpi.comresearchgate.net

As a cationic molecule, LAE readily engages in strong electrostatic interactions with anionic macromolecules. mdpi.comnih.gov Studies using isothermal titration calorimetry have demonstrated strong binding between LAE and anionic biopolymers such as pectin, alginate, carrageenan, and xanthan. nih.gov Conversely, no significant complex formation was detected with neutral biopolymers like dextran (B179266) or other cationic biopolymers like chitosan (B1678972). nih.gov

Stability, Degradation Kinetics, and Hydrolysis Products of Lauroyl Arginate in Diverse Environments

Chemical Stability under Varying Environmental Conditions

The chemical stability of Lauroyl Arginate is a critical factor in its application, particularly in food systems. The compound's shelf life is reported to be over two years when stored at room temperature in a sealed container. foodstandards.gov.aumdpi.com However, its stability in aqueous solutions is highly dependent on several environmental parameters.

The pH of the surrounding medium plays a pivotal role in the hydrolysis kinetics of Lauroyl Arginate. Generally, the stability of Lauroyl Arginate decreases as the pH moves away from the acidic range. fao.orgeuropa.eu

Acidic Conditions (pH 3-4): Lauroyl Arginate exhibits its highest stability in acidic environments. foodstandards.gov.auatamanchemicals.com At a pH of 4 and a temperature of 25°C, its half-life is greater than one year. nih.govmdpi.comindustrialchemicals.gov.au

Neutral and Alkaline Conditions (pH 7-9): As the pH increases, the rate of hydrolysis accelerates significantly. nih.govmdpi.com At 25°C, the half-life of Lauroyl Arginate decreases to 57 days at pH 7 and further reduces to just 34 hours at pH 9. nih.govmdpi.comindustrialchemicals.gov.au This indicates that the degradation is promoted by base-catalyzed hydrolysis. mdpi.com

Interactive Data Table: Half-life of Lauroyl Arginate at 25°C

| pH | Half-life |

|---|---|

| 4 | > 1 year |

| 7 | 57 days |

| 9 | 34 hours |

Temperature is another critical factor that influences the degradation of Lauroyl Arginate. An increase in temperature generally leads to a decrease in the stability of the compound. fao.orgeuropa.eu

Combined Effect of High Temperature and Low pH: The combination of high temperatures (e.g., 50°C) and very low pH (less than 3) significantly accelerates the hydrolysis of Lauroyl Arginate. foodstandards.gov.aufoodstandards.gov.au Under these conditions, the primary hydrolysis product is Nα-lauroyl-L-arginine (LAS). foodstandards.gov.aufoodstandards.gov.au

Room Temperature Stability: At room temperature, Lauroyl Arginate is relatively stable, even at low pH levels. foodstandards.gov.au However, prolonged exposure to high temperatures can lead to degradation. earthwormexpress.com

The stability of Lauroyl Arginate has been evaluated in the presence of various food acids. The type of acid can influence the rate of hydrolysis.

Inorganic vs. Organic Acids: Studies have shown that strong inorganic acids, such as phosphoric acid, tend to affect the stability of Lauroyl Arginate more than the organic acids studied, which include citric, tartaric, malic, and fumaric acids. fao.orgeuropa.eu

Effect of Temperature on Degradation Pathways

Enzymatic Hydrolysis Pathways and Products

In addition to chemical hydrolysis, Lauroyl Arginate can also be broken down by enzymes, particularly within food matrices.

The presence of inherent enzymes in certain foods can lead to the hydrolysis of Lauroyl Arginate. foodstandards.gov.aufoodstandards.gov.au This enzymatic action has been observed in various food products.

Uncooked vs. Processed Foods: Lauroyl Arginate has been found to be stable in many processed food matrices. fao.orgfoodstandards.gov.au However, a decrease in its concentration has been observed in uncooked foods like chickpeas, marinated meats, and dried and salted cod, which is attributed to enzymatic hydrolysis. foodstandards.gov.aufoodstandards.gov.aunih.gov

Interaction with Food Components: Interactions between Lauroyl Arginate and other food components, such as proteins (e.g., meat, soya proteins, ovo-albumin, and lacto-albumin), can also lead to more extensive hydrolysis. foodstandards.gov.au

The hydrolysis of Lauroyl Arginate, whether through chemical or enzymatic pathways, results in the formation of specific breakdown products. atamanchemicals.comwikipedia.org

The proposed degradation pathway involves two main routes:

Cleavage of the Ethyl Ester: This results in the formation of Nα-lauroyl-L-arginine (LAS) and ethanol (B145695). nih.govmdpi.comwikipedia.org LAS is often the main initial hydrolysis product. foodstandards.gov.aufoodstandards.gov.au

Cleavage of the Lauroyl Side Chain: This leads to the formation of arginine ethyl ester. wikipedia.org

Further hydrolysis of these intermediates yields lauric acid and the amino acid arginine . nih.govfoodstandards.gov.aufoodstandards.gov.au Arginine can then be further metabolized into naturally occurring compounds like ornithine and urea (B33335). industrialchemicals.gov.auwikipedia.org

Enzymatic Cleavage in Food Matrices

Long-Term Storage Stability and Decomposition Mechanisms

The long-term stability of Lauroyl Arginate is a critical factor influencing its application and efficacy in various environments. Its decomposition is primarily governed by hydrolysis, with the rate being significantly influenced by pH, temperature, and the composition of the surrounding matrix. mdpi.comfoodstandards.gov.aunih.gov

In its solid, powdered form, Lauroyl Arginate is highly stable, with a shelf life reported to be over two years when stored in a closed container at room temperature. mdpi.comfoodstandards.gov.aunih.govfao.org However, it is often utilized in solution, dissolved in carriers such as water, propylene (B89431) glycol, or glycerine, where its stability is more dynamic. foodstandards.gov.au

The degradation kinetics in aqueous solutions are heavily dependent on pH. foodstandards.gov.au Lauroyl Arginate exhibits the greatest stability in acidic conditions. foodstandards.gov.aunih.gov In an aqueous solution at 25°C, its half-life is greater than one year at a pH of 4. mdpi.comfoodstandards.gov.aunih.gov As the pH increases, the rate of hydrolysis accelerates significantly, a characteristic of base-catalyzed hydrolysis. mdpi.comnih.gov At a neutral pH of 7, the half-life decreases to 57 days, and in an alkaline environment of pH 9, it is further reduced to just 34 hours. mdpi.comfoodstandards.gov.aunih.gov

Table 1: Half-life of Lauroyl Arginate in Aqueous Solution at 25°C

Temperature is another critical variable. fao.org Studies show that high temperatures combined with very low pH levels can accelerate the degradation of the compound. foodstandards.gov.au For instance, at 50°C and a pH below 3, the hydrolysis of Lauroyl Arginate to its primary degradation product, Nα-lauroyl-L-arginine (LAS), is notable. foodstandards.gov.au Consequently, it is recommended to avoid using the compound in applications that involve a combination of high temperatures (e.g., 50°C) and low pH (<3) for extended periods, specifically longer than 10 days. foodstandards.gov.au However, at room temperature, the compound remains relatively stable even at low pH values. foodstandards.gov.au

The decomposition mechanism of Lauroyl Arginate primarily occurs through two hydrolysis pathways. mdpi.com The preferred and predominant mechanism involves the base-catalyzed hydrolysis of the ethyl ester bond. mdpi.com This cleavage results in the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. mdpi.com A secondary, less common pathway is the hydrolysis of the amide bond, which would yield L-arginine ethyl ester and lauric acid. mdpi.com

Further degradation of these initial hydrolysis products can occur. wikipedia.org LAS, the main hydrolysis product, can be further hydrolyzed to produce arginine and lauric acid. foodstandards.gov.au In biological systems, arginine is subsequently metabolized into ornithine and urea, which can then be integrated into natural metabolic cycles. wikipedia.org The presence of other components can also impact stability; interactions with substances like meat, soya proteins, ovo-albumin, and lacto-albumin have been shown to result in the degradation of Lauroyl Arginate. foodstandards.gov.aufao.org

Table 2: Primary Hydrolysis Products of Lauroyl Arginate

Advanced Formulation and Delivery Systems Research for Lauroyl Arginate

Encapsulation Technologies for Controlled Release

Encapsulation technologies are pivotal in optimizing the performance of LAE by controlling its release and improving its stability.

Microencapsulation and nanoencapsulation are processes where LAE is entrapped within a coating material, creating particles on the micrometer or nanometer scale, respectively. researchgate.netnih.gov The primary goal is to protect the active compound from environmental factors, control its release at specific times or locations, and enhance its solubility and bioavailability. researchgate.netnih.gov For food applications, the encapsulating materials must be designated as "generally recognized as safe" (GRAS). nih.gov

Microencapsulation : This technology can enhance the retention time of a nutrient in food and permit a controlled release during consumption or within the intestinal tract. researchgate.net The size of microcapsules typically ranges from 1 to 1000 µm. heraldopenaccess.us Research has explored various methods like spray drying to microencapsulate active agents. vu.edu.au For instance, studies have focused on encapsulating antimicrobial agents in materials like β-cyclodextrin to improve thermal stability for processes such as high-temperature extrusion. vu.edu.au

Nanoencapsulation : With particle sizes below 1 µm, nanoencapsulation offers the potential to protect sensitive bioactive ingredients, mask taste and odor, and improve the bioavailability of poorly absorbable compounds. researchgate.netheraldopenaccess.us The reduced particle size provides a larger surface area, which can be beneficial for absorption. heraldopenaccess.us Nanoencapsulation is an area of continuous innovation, with research focusing on new formulations and systems to preserve bioactive compounds with improved functionalities. nih.gov

Beyond simple encapsulation, LAE is integrated into more complex delivery systems like liposomes and polymeric structures to achieve targeted and controlled release.

Liposomal Delivery : Liposomes are vesicles made of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.govnih.gov They are valued for their ability to enhance the efficacy of encapsulated agents, offer controlled release, and improve stability. nih.gov Liposomal systems can be modified, for example by coating their surface with polyethylene (B3416737) glycol (PEG), to improve stability and circulation time in biological systems. nih.gov Research has also explored the use of pH-sensitive liposomes, which release their contents in response to acidic environments, for targeted intracellular delivery. tandfonline.com

Polymeric Delivery Systems : Polymers are widely used to create delivery systems due to their ability to be tailored for specific applications. acs.org They can be used to form nanoparticles, nanogels, and films for controlled drug release. nih.govacs.org For example, ternary complexes composed of pea protein isolate, high-methoxyl pectin (B1162225), and surfactants like ethyl lauroyl arginate have been developed for the delivery of other bioactive compounds. nih.gov In food packaging, coaxial electrospinning has been used to create core/shell structures with a hydrophilic polymer (like polyvinyl alcohol) containing LAE in the core and a hydrophobic polymer (like polylactic acid) as the shell to control its release into different food simulants. researchgate.net

Microencapsulation and Nanoencapsulation Strategies

Integration into Active Food Packaging Materials

A significant area of research for LAE is its incorporation into active food packaging materials to extend the shelf life and improve the safety of food products.

LAE has been successfully integrated into a wide array of both petroleum-based and bio-based polymeric matrices. researchgate.netresearchgate.netunimore.it The choice of polymer and incorporation method (in the bulk or as a surface coating) depends on the properties of the antimicrobial agent and the intended application. unimore.it

Petroleum-Based Polymers : LAE has been incorporated into polymers like low-density polyethylene (LDPE), polystyrene (PS), and polyethylene terephthalate (B1205515) (PET). researchgate.netunimore.itmdpi.com For instance, LDPE films with LAE have been developed and characterized for their physical and antimicrobial properties. mdpi.comresearchgate.net Active PS pads containing LAE have also shown significant antimicrobial activity. mdpi.com

Bio-Based and Biodegradable Polymers : There is a strong focus on using biodegradable polymers to create more sustainable packaging. LAE has been integrated into polyvinyl alcohol (PVA), polylactic acid (PLA), chitosan (B1678972), gelatin, starch, and zein. researchgate.netunimore.itfrontiersin.org

PVA and Starch : Blend films of PVA and starch incorporating LAE have been prepared and show compatibility between the polymers and good antimicrobial activity. mdpi.comnih.gov

PLA : PLA films with LAE, often produced via electrospinning, have demonstrated outstanding antimicrobial capabilities and the ability to extend the shelf-life of products like strawberries. researchgate.net

Chitosan : Chitosan films containing LAE have been shown to have significant antimicrobial activity against a wide range of microorganisms and have been effective in reducing the microbial load on fresh chicken. upv.es

Starch-Gelatin : Active films made from starch and gelatin with LAE have been effective in inhibiting microbial growth in marinated salmon. frontiersin.org

Zein : Zein films incorporating LAE have demonstrated significant reductions in foodborne pathogens. researchgate.net

Below is a table summarizing the polymers used for incorporating Lauroyl Arginate.

Table 1: Polymeric Matrices for Lauroyl Arginate Integration| Polymer Type | Polymer Name |

|---|---|

| Petroleum-Based | Low-Density Polyethylene (LDPE) |

| Polystyrene (PS) | |

| Polyethylene Terephthalate (PET) | |

| Bio-Based / Biodegradable | Polyvinyl Alcohol (PVA) |

| Polylactic Acid (PLA) | |

| Chitosan | |

| Gelatin | |

| Starch | |

| Zein |

Data sourced from multiple studies. researchgate.netunimore.itfrontiersin.org

The development of edible and non-edible antimicrobial coatings and films containing LAE is a key strategy for active food packaging. nih.gov These films can be applied directly to food surfaces or used as packaging layers.

Research has focused on creating films from polymer blends, such as chitosan-polyvinyl alcohol (CS-PVA), enriched with LAE. researchgate.net These active films have been shown to inhibit the growth of major foodborne bacterial pathogens. researchgate.net The incorporation of LAE can sometimes affect the physical properties of the films, such as increasing thickness and water vapor permeability while decreasing mechanical strength and transparency. researchgate.net Another innovative approach involves creating micro-emulsions with chitosan and LAE, which can then be formed into coatings and films with micro-channels that facilitate the release of the antimicrobial agent. nih.gov

Sustainable packaging solutions are also being developed by applying active biodegradable coatings, such as a PLA/LAE solution, onto recyclable substrates like PET. frontiersin.org

A critical aspect of active packaging is understanding and controlling the migration of the active substance from the packaging into the food. researchgate.net The release of LAE must be progressive and controlled to ensure a sustained antimicrobial effect throughout the product's shelf life and to comply with regulatory limits on migration. researchgate.netresearchgate.net

The release kinetics of LAE are influenced by the polymer matrix and the nature of the food product (e.g., aqueous or fatty). researchgate.net For example, in a core/shell fiber system using PVOH and PLA, LAE showed slow release into a fatty food simulant but fast diffusion in an aqueous simulant. researchgate.net

Mathematical models are often employed to study and predict the release of LAE from packaging materials. researchgate.net Studies have determined the migration values of LAE from packaging into various food simulants and actual food products like chicken breast, ensuring they remain within safe limits. researchgate.net The ability to release the antimicrobial agent progressively is a distinct advantage over directly adding the full amount to the food formulation. researchgate.net

Development of Antimicrobial Bio-Coatings and Films

Emulsion Stabilization and Pickering Emulsions

Lauroyl Arginate, particularly in the form of its ethyl ester, Ethyl Lauroyl Arginate (LAE), has been the subject of significant research in the field of emulsion science. Its role extends from a conventional surfactant in oil-in-water emulsions to a critical component in the formation of advanced Pickering emulsion systems.

Stabilization of Oil-in-Water Emulsions

Ethyl Lauroyl Arginate (LAE) is a cationic surfactant derived from lauric acid and L-arginine. nih.govnih.gov Its molecular structure gives it surface-active properties, including a hydrophilic-lipophilic balance (HLB) value of 10.5, making it suitable for promoting the dispersion of oil in water. frontiersin.org The primary mechanism for stabilization involves the adsorption of LAE at the oil-water interface, which lowers the interfacial tension and facilitates the formation of smaller droplets, thereby creating a more stable emulsion.

Research has increasingly focused on using LAE in combination with nanoparticles to create synergistic stabilization systems. nih.govscirp.org In these systems, the cationic LAE electrostatically interacts with anionic particles, such as cellulose (B213188) nanocrystals (CNCs) or nano-montmorillonite (NMMT), adsorbing onto their surfaces. scirp.orgacs.org This adsorption modifies the particles' surface properties and enhances their ability to stabilize the emulsion. acs.orgresearchgate.net For instance, the complexation of LAE with mechanical cellulose nanofibrils (CNF) has been shown to enhance the adsorption of the fibrils at the oil-water interface, reduce interfacial tension, and result in smaller, more uniform emulsion droplets. researchgate.net This approach creates a structured network that imparts stability against creaming and coalescence. nih.gov

Table 1: Research Findings on Lauroyl Arginate in Oil-in-Water Emulsion Stabilization This table is interactive. You can sort and filter the data.

| Stabilizer System | Oil Phase | Key Findings | Reference |

|---|---|---|---|

| Ethyl Lauroyl Arginate (LAE) and Cellulose Nanocrystals (CNC) | Sunflower Oil | LAE adsorption on CNC surfaces affects nanoparticle electrostatic stabilization and aggregation state, which is directly related to the properties of the resulting O/W emulsions. | nih.govacs.org |

| LAE and Mechanical Cellulose Nanofibrils (CNF) | Not Specified | Proper LAE addition (0.1 wt%) enhances CNF adsorption at the oil-water interface, reduces interfacial tension, and forms smaller, more uniform emulsion droplets. | researchgate.net |

| LAE and Nano-Montmorillonite (NMMT) | Sunflower Oil | LAE/NMMT complexes were assessed for their capacity to stabilize an O/W emulsion at a low solid concentration (0.5% w/v), demonstrating controllable droplet diameter and stability. | scirp.org |

Role in Pickering Emulsion Formation and Stability

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, forming a mechanical barrier that prevents droplet coalescence. scirp.orgrsc.org The stability of these emulsions is often superior to those stabilized by traditional surfactants because the particles are considered to be irreversibly adsorbed at the interface. scielo.br Lauroyl Arginate plays a crucial role not as the primary Pickering stabilizer itself, but as a modifier of solid particles to make them more effective in this role. nih.govscirp.org

Research has demonstrated that LAE can be physically adsorbed onto the surface of nanoparticles like nano-montmorillonite (NMMT) or cellulose nanocrystals (CNC) to create a food-grade Pickering emulsion stabilizer. scirp.orgscirp.orgresearchgate.net The process relies on the electrostatic attraction between the cationic LAE and the typically anionic surfaces of these nanoparticles. researchgate.net This modification alters the wettability of the particles, a key factor in Pickering stabilization. scirp.orgscirp.org By adjusting the concentration of LAE, the hydrophobicity of the particle-LAE complex can be tuned. scirp.org For example, with an increasing concentration of LAE on NMMT, the three-phase contact angle of the complex was modified, reaching an optimal value of 87.6° at a 0.01% LAE concentration, which is close to the 90° angle ideal for strong interfacial adsorption. scirp.org

The LAE-modified particles then adsorb to the oil-water interface, creating a dense, granular film that provides a significant steric barrier against droplet aggregation and coalescence. scielo.brscirp.org This results in highly stable Pickering emulsions with controllable droplet sizes. nih.govscirp.org Studies have shown that the introduction of LAE to nanoparticle systems leads to a marked reduction in emulsion droplet size and enhances long-term stability. nih.govscirp.org For instance, a complex of LAE/NMMT successfully reduced the average droplet size of a sunflower oil emulsion from 56.2 μm to just 1.0 μm. scirp.org Similarly, CNC/LAE complexes have been used to create stable oil-in-water Pickering emulsions that are resistant to coalescence for at least one month. nih.govresearchgate.net

Table 2: Research Findings on Lauroyl Arginate in Pickering Emulsion Systems This table is interactive. You can sort and filter the data.

| Pickering Stabilizer System | Oil Phase | LAE Concentration | Key Results on Stability and Formation | Reference |

|---|---|---|---|---|

| LAE / Nano-Montmorillonite (NMMT) | Sunflower Oil | 0.0075 wt% (optimal) | Reduced average droplet size from 56.2 μm to 1.0 μm. The complex formed a barrier layer at the interface, ensuring long-term stability (≥30 days). | scirp.org |

| LAE / Cellulose Nanocrystals (CNC) | Sunflower Oil, Dodecane | Varied (e.g., >0.25 wt%) | Produced stable Pickering emulsions with fine droplets. A system with 0.6 wt% LAE showed no creaming after 30 days. The stabilization mechanism depends on the type of CNC/LAE complex formed. | nih.govacs.org |

| LAE / Rice Bran CNC | Not Specified | 0.1% (with 0.02% CNC) | Produced stable Pickering emulsions resistant to droplet coalescence. Extended the lag phase for lipid hydroperoxide to 20 days. | researchgate.net |

| LAE / Mechanical Cellulose Nanofibrils (CNF) | Not Specified | Varied | Complexes act as both Pickering stabilizers and create a 3D network in the emulsion, leading to adjustable droplet diameter and stability against creaming and oiling-off. | nih.gov |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Lauroyl D-Arginate | |

| Ethyl Lauroyl Arginate | LAE, ELA |

| Cellulose Nanocrystals | CNC |

| Nano-montmorillonite | NMMT |

| Mechanical Cellulose Nanofibrils | CNF |

| Lauric Acid | |

| L-arginine | |

| Sunflower Oil |

Research on Lauroyl Arginate in Specific Applied Academic Contexts

Studies in Food Preservation Systems (Focus on Efficacy Mechanisms and Interactions)